molecular formula C10H9BrN2S B1406954 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine CAS No. 1514286-15-7

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine

Cat. No.: B1406954
CAS No.: 1514286-15-7
M. Wt: 269.16 g/mol
InChI Key: TZFQGFXMDMDFDF-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is a brominated thiazole derivative characterized by a 2-bromophenyl substituent at the 4-position and a methyl group at the 5-position of the thiazole ring. Its structural features, including the electron-withdrawing bromine atom and the planar thiazole ring, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

4-(2-bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFQGFXMDMDFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenylthiazole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been shown to inhibit enzymes associated with microbial resistance, suggesting potential therapeutic applications in combating infections.
    • Anticancer Properties : The compound has demonstrated efficacy in inducing apoptosis in cancer cells by altering gene expression related to cell survival and proliferation. Studies have revealed its ability to influence cellular signaling pathways, which could be leveraged in cancer therapies .
  • Biochemical Research
    • Enzyme Inhibition : 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine interacts with specific enzymes, potentially serving as an inhibitor in biochemical pathways. For instance, it may target acetylcholinesterase, influencing neurotransmitter levels and offering neuroprotective effects.
    • Cellular Effects : The compound's influence on cellular processes includes modulation of gene expression and cellular metabolism, highlighting its role in regulating various biological functions.
  • Industrial Applications
    • Material Science : Due to its unique chemical structure, this compound can be utilized in developing new materials and chemical processes. Its reactivity allows for extensive derivatization, making it valuable in synthetic chemistry.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine against several cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through specific molecular pathways, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Mechanism

Research focused on the antimicrobial properties of this compound demonstrated its ability to inhibit key enzymes involved in bacterial resistance mechanisms. This suggests that it could be developed into a novel antibiotic that addresses the growing concern of antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Positional Isomers: Bromine Substitution
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives ():
    • Bromine at the para position of the phenyl ring.
    • Example: N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (Compound p5, C₁₆H₁₀N₂SBr₂):
  • Melting point: 62–64°C; Yield: 69% .
  • 4-(3,4-Dimethylphenyl)-5-methylthiazol-2-ylamine (PI-23940, ):

    • Methyl groups at meta and para positions instead of bromine.
    • Molecular formula: C₁₂H₁₄N₂S.
    • The absence of bromine lowers molar mass (234.3 g/mol vs. 297.2 g/mol for the target compound) and may increase lipophilicity .
Functional Group Variations
  • 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (): Thiadiazole core with a thiol (-SH) group and Schiff base (-CH=N-) linkage. Higher yield (82%) compared to thiazole derivatives, attributed to the stability of the Schiff base intermediate .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Formula Key Functional Groups
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine 2-Bromophenyl, 5-methyl Not reported Not reported C₁₀H₉BrN₂S Thiazole, amine
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 4-Bromophenyl, Schiff base 62–64 69 C₁₆H₁₀N₂SBr₂ Thiazole, imine
4-(4-tert-Butylphenyl)-5-methylthiazol-2-ylamine 4-tert-Butylphenyl, 5-methyl Not reported Not reported C₁₄H₁₈N₂S Thiazole, amine
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine 4-Bromophenyl, 1-methyl Not reported Not reported C₁₀H₁₀BrN₃ Imidazole, amine

Key Observations :

  • Bromine substitution increases molar mass and may enhance halogen bonding, influencing crystal packing and solubility.
  • Methyl groups (e.g., at the 5-position of thiazole) improve metabolic stability but reduce polarity .

Crystallographic and Spectroscopic Data

  • Crystal Structures :

    • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () exhibits planar geometry, with hydrogen bonding between amine and sulfur atoms stabilizing the lattice .
    • Bromine’s larger atomic radius may disrupt such interactions in brominated analogues, altering melting points and solubility.
  • Spectroscopic Signatures :

    • IR spectra of brominated compounds show distinct C-Br stretches at ~785 cm⁻¹ .
    • ^1H-NMR signals for aromatic protons in ortho-bromo derivatives are typically deshielded (δ 7.52–7.77 ppm) compared to para-substituted analogues .

Biological Activity

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine (CAS No. 1514286-15-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is C10H9BrN2S, characterized by the presence of a bromophenyl group and a thiazole ring. The thiazole moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, some thiazole derivatives have shown efficacy comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity Comparison

CompoundActivity AgainstReference
4-(2-Bromophenyl)-5-methylthiazol-2-ylamineStaphylococcus aureus
Thiazole Derivative AEscherichia coli
Thiazole Derivative BPseudomonas aeruginosa

Anticonvulsant Activity

Thiazole-based compounds have been explored for their anticonvulsant properties. In particular, structural modifications involving brominated phenyl groups have been associated with enhanced anticonvulsant activity. For example, compounds derived from thiazoles demonstrated significant protective effects in animal models of epilepsy .

Case Study: Anticonvulsant Efficacy
In a study evaluating various thiazole derivatives, 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine was tested alongside analogs in seizure models. The results indicated that certain modifications led to improved efficacy, with some derivatives achieving median effective doses significantly lower than standard treatments .

The biological activity of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit key enzymes involved in metabolic pathways or modulate receptor signaling, leading to its observed pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : Interaction with enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : Binding to neurotransmitter receptors implicated in seizure activity.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with thiazole derivatives like 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine. Studies are focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Clinical Trials : Progressing towards human trials to assess therapeutic potential.

Q & A

Basic: What are the common synthetic routes for 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A bromophenyl-substituted thioamide intermediate can react with α-haloketones (e.g., chloroacetone) under basic conditions to form the thiazole core. For example, analogous bromophenyl thiazoles are synthesized by reacting 2-bromophenyl thiourea derivatives with halogenated ketones, followed by deprotection or functionalization of the amine group . Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to avoid side reactions. Post-synthesis purification often involves column chromatography or recrystallization.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR (if applicable) confirm the structure, with the bromine atom causing distinct splitting patterns in aromatic protons.
  • X-ray Crystallography: Programs like SHELXL (for refinement) and ORTEP (for visualization) are used to resolve the crystal structure, particularly to confirm the orientation of the bromophenyl group and methyl substitution on the thiazole ring .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak and fragmentation pattern.

Advanced: How can density functional theory (DFT) predict the reactivity of the bromine substituent in electrophilic substitution reactions?

Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA software) model the electron density distribution and Fukui indices to identify reactive sites. For the bromophenyl group, the bromine’s electron-withdrawing effect directs electrophilic attacks to specific positions on the aromatic ring. Computational studies on analogous compounds (e.g., brominated thiazoles) suggest that meta-directing effects dominate, which can be validated experimentally using nitration or halogenation reactions .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell lines, concentrations) or impurities. To resolve this:

  • Reproducibility Checks: Replicate assays under identical conditions (e.g., NIH/3T3 vs. HEK293 cells).
  • Purity Validation: Use HPLC (>95% purity) and elemental analysis to rule out batch-to-batch variations.
  • Mechanistic Studies: Compare binding affinities (e.g., SPR or ITC) to target proteins, as seen in studies of similar brominated heterocycles .

Advanced: What challenges arise in crystallizing 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine, and how can they be mitigated?

Methodological Answer:
Crystallization challenges include:

  • Poor Solubility: Use mixed solvents (e.g., DCM/hexane) or gradient cooling.
  • Disorder in the Bromophenyl Group: Optimize crystal growth via vapor diffusion. Software like SHELXL refines anisotropic displacement parameters to resolve positional disorder .
  • Twinned Crystals: Test multiple space groups (e.g., P212_1/c vs. P1-1) using WinGX for data integration .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at −20°C to prevent debromination.
  • Moisture Sensitivity: Use desiccants (e.g., silica gel) in sealed containers.
  • Degradation Analysis: Monitor via periodic TLC or 1H^1 \text{H} NMR, as brominated aromatics are prone to hydrolysis under acidic conditions.

Advanced: How does the methyl group at position 5 influence the compound’s electronic properties?

Methodological Answer:
The methyl group donates electron density via hyperconjugation, altering the thiazole ring’s aromaticity. Cyclic voltammetry (CV) measurements show increased electron density at the C2-amine, enhancing nucleophilicity. Comparative studies with demethylated analogs (e.g., 5-H derivatives) reveal shifts in oxidation potentials and UV-Vis absorption maxima .

Advanced: What synthetic strategies enable selective functionalization of the C2-amine group?

Methodological Answer:

  • Protection/Deprotection: Use Boc or Fmoc groups to temporarily block the amine during bromophenyl or methyl modifications.
  • Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination introduces aryl or alkyl groups without disrupting the thiazole core, as demonstrated in related triazole systems .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity: Assume acute toxicity based on structurally similar brominated amines; use fume hoods and PPE (gloves, lab coats).
  • Waste Disposal: Quench with a 10% sodium bicarbonate solution before disposal in halogenated waste containers.

Advanced: How can QSAR models optimize the bioactivity of derivatives?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models parameterize substituent effects (e.g., Hammett σ values for bromine) to predict bioactivity. For example, introducing electron-donating groups at the 5-methyl position could enhance binding to kinase targets, as seen in virtual screening of bromophenylthiazole libraries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Bromophenyl)-5-methylthiazol-2-ylamine
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4-(2-Bromophenyl)-5-methylthiazol-2-ylamine

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